molecular formula C10H16N2O4 B12064686 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B12064686
M. Wt: 228.24 g/mol
InChI Key: MBCYTRMPDAKXML-UHFFFAOYSA-N
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Description

5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the nitration of a suitable dihydropyridine precursor. One common method involves the reaction of 3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, resulting in high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. For example, reaction with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted pyridine derivatives.

    Hydrolysis: 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid.

Scientific Research Applications

Chemistry: 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of more complex molecules.

Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

Medicine: Research into the medicinal applications of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of compounds with therapeutic potential, particularly in the treatment of diseases where nitroaromatic compounds are effective.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is primarily related to its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Molecular Targets and Pathways:

    Proteins: The compound may interact with proteins, leading to modifications that affect their activity.

    Enzymes: It may inhibit or activate enzymes by binding to their active sites or modifying key residues.

    DNA: The compound or its derivatives may interact with DNA, potentially leading to changes in gene expression or DNA damage.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Lacks the nitro group, resulting in different reactivity and applications.

    5-Amino-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: The amino group provides different chemical properties and potential biological activities.

    5-Nitro-2,3-dihydro-1H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but different position of the nitro group, leading to variations in reactivity and applications.

Uniqueness: The presence of the nitro group at the 5-position of the pyridine ring in 5-Nitro-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester imparts unique chemical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 5-nitro-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h7H,4-6H2,1-3H3

InChI Key

MBCYTRMPDAKXML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)[N+](=O)[O-]

Origin of Product

United States

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